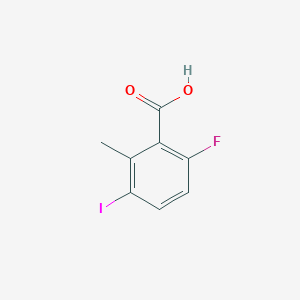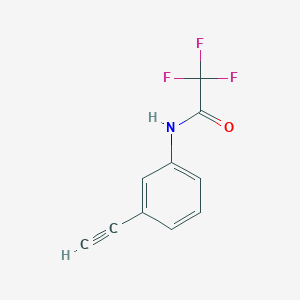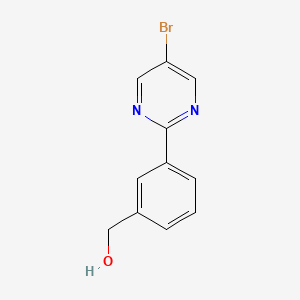
(3-(5-Bromopyrimidin-2-yl)phenyl)methanol
Vue d'ensemble
Description
“(3-(5-Bromopyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 .
Synthesis Analysis
The synthesis of this compound involves the use of Sodium borohydride added to a suspension of 5-bromo-pyridine-3-carbaldehyde in MeOH . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyrimidinyl group attached to a phenylmethanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.2±34.0 °C and a predicted density of 1.548±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Shaban, Nasr, and Morgaan (2000) explored the synthesis of acyclo C-nucleosides with antimicrobial properties using a compound structurally related to (3-(5-Bromopyrimidin-2-yl)phenyl)methanol (Shaban, Nasr, & Morgaan, 2000).
Chemical Reactions and Structures
- Verbitskiy et al. (2013) conducted a study on the reactions of 5-bromopyrimidine with various compounds, demonstrating the chemical versatility and potential applications of bromopyrimidine derivatives in synthesizing pyrimidines due to palladium-catalyzed aryl–aryl C–C coupling (Verbitskiy et al., 2013).
Pharmaceutical Applications
- Chrovian et al. (2018) described the use of a related compound in the synthesis of P2X7 antagonists, highlighting its potential in the development of treatments for mood disorders (Chrovian et al., 2018).
Asymmetric Synthesis and Biocatalysis
- Şahin, Serencam, and Dertli (2019) reported the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, emphasizing the significance of biocatalysts in synthesizing chiral alcohols (Şahin, Serencam, & Dertli, 2019).
Computational Chemistry Studies
- Trivedi (2017) performed a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound similar in structure, to understand its active sites and molecular properties (Trivedi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMTZHFJTFFWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732175 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092568-90-5 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



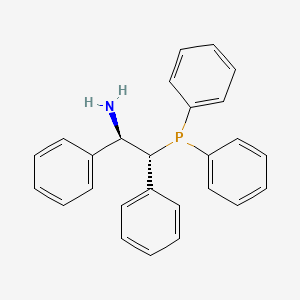
![[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde](/img/structure/B1509119.png)
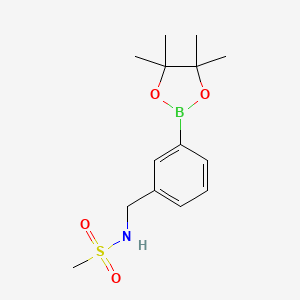
![3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole](/img/structure/B1509127.png)
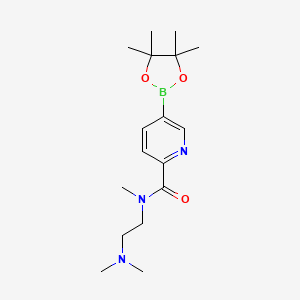

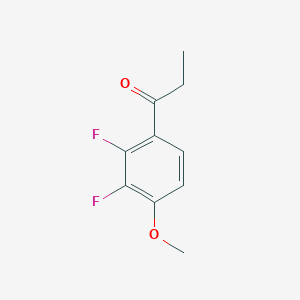
![6-chloro-7-fluoro-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1509153.png)

